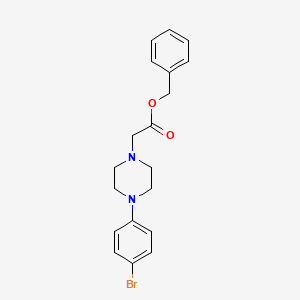

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate

CAS No.:

Cat. No.: VC13708881

Molecular Formula: C19H21BrN2O2

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21BrN2O2 |

|---|---|

| Molecular Weight | 389.3 g/mol |

| IUPAC Name | benzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate |

| Standard InChI | InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2 |

| Standard InChI Key | YTCCRTHNPGLFAC-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br |

| Canonical SMILES | C1CN(CCN1CC(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)Br |

Introduction

Chemical and Structural Properties

Molecular Characterization

Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate is characterized by a piperazine ring substituted at the 1-position with a 4-bromophenyl group and at the 2-position with an acetoxybenzyl moiety. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁BrN₂O₂ |

| Molecular Weight | 389.3 g/mol |

| IUPAC Name | benzyl 2-[4-(4-bromophenyl)piperazin-1-yl]acetate |

| Standard InChI | InChI=1S/C19H21BrN2O2/c20-17-6-8-18(9-7-17)22-12-10-21(11-13-22)14-19(23)24-15-16-4-2-1-3-5-16/h1-9H,10-15H2 |

| Standard InChIKey | YT... |

The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, potentially facilitating interactions with biological targets. The benzyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to release the active acetic acid derivative.

Synthesis and Preparation

Synthetic Routes

The synthesis of Benzyl 2-(4-(4-bromophenyl)piperazin-1-yl)acetate likely follows a multi-step sequence common to piperazine derivatives:

-

Piperazine Functionalization:

-

Acetic Acid Esterification:

Optimization Challenges

Key challenges in synthesis include:

-

Steric Hindrance: Bulky substituents on piperazine may reduce reaction yields, necessitating elevated temperatures or prolonged reaction times .

-

Purification: Silica gel chromatography with gradients of petroleum ether and ethyl acetate (e.g., 3:1 → 1:1) effectively isolates the product .

Biological Activities and Mechanisms

Anti-inflammatory and Antimicrobial Effects

The electrophilic bromine atom could modulate NF-κB or COX-2 pathways, reducing pro-inflammatory cytokine production. Piperazine’s nitrogen atoms may chelate metal ions essential for microbial growth, implying antibacterial or antifungal properties .

Research Gaps and Future Directions

Priority Investigations

-

Kinetic Studies: Enzymatic hydrolysis rates of the benzyl ester group in physiological buffers.

-

Target Identification: High-throughput screening against kinase or GPCR libraries to elucidate mechanism of action.

-

Structural Analogues: Introducing electron-withdrawing groups (e.g., nitro) at the phenyl ring to enhance bioactivity .

Synthetic Chemistry Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume